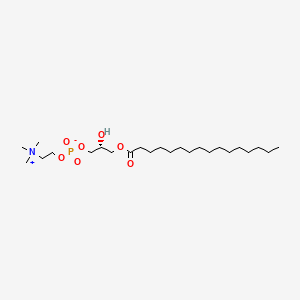

1-Palmitoyl-sn-glycero-3-phosphocholine

Description

1-Palmitoyl-sn-glycero-3-phosphocholine is a natural product found in Lysiphlebia japonica, Aphis forbesi, and other organisms with data available.

Properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pro-inflammatory Activity of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a major species of lysophosphatidylcholine (B164491) (LPC), a class of bioactive lipid mediators. Derived from the hydrolysis of phosphatidylcholine by phospholipase A2, LPC 16:0 is increasingly recognized for its significant pro-inflammatory activities and its role in the pathogenesis of chronic inflammatory diseases, most notably atherosclerosis.[1] This technical guide provides an in-depth overview of the core pro-inflammatory activities of LPC 16:0, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Pro-inflammatory Activity

The pro-inflammatory effects of this compound are dose-dependent and manifest through the induction of various inflammatory mediators. The following tables summarize key quantitative data from in vitro studies.

| Cell Type | Inflammatory Mediator | LPC 16:0 Concentration | Fold Induction / Effect | Reference |

| Human Aortic Endothelial Cells (HAECs) | Intercellular Adhesion Molecule-1 (ICAM-1) | 10 µmol/L | Significant upregulation | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-8 (IL-8) | Not specified | Upregulation of gene expression | [3] |

| Caco-2 cells | NF-κB Activation | 200 µM | Strongest inhibition of TNF-α-induced NF-κB activation compared to other PC species | [4] |

| Mouse Peritoneal Macrophages | Interleukin-1β (IL-1β) | 50 µM | Significant release after LPS priming | [5] |

| Mouse Peritoneal Macrophages | Interleukin-12p70 (IL-12p70) | 50 µM | Significant release after LPS priming | [5] |

Table 1: LPC 16:0-Induced Inflammatory Mediator Expression

| Cell Type | Signaling Molecule | LPC 16:0 Concentration | Effect | Reference |

| Peritoneal Macrophages | JNK Phosphorylation | 10-50 µg/mL | Dose-dependent increase | [6] |

| Peritoneal Macrophages | p38 MAPK Phosphorylation | 10-50 µg/mL | Dose-dependent increase | [6] |

| Human Aortic Endothelial Cells (HAECs) | AP-1 Nuclear Translocation | 10 µmol/L | Potent induction | [2] |

| Human Aortic Endothelial Cells (HAECs) | NF-κB Nuclear Translocation | 10 µmol/L | Weak induction | [2] |

Table 2: LPC 16:0-Induced Signaling Pathway Activation

Signaling Pathways

This compound exerts its pro-inflammatory effects through the activation of several key signaling pathways. The primary mechanism involves the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6][7] This initiates a downstream cascade culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which drive the expression of pro-inflammatory genes.

TLR4-MyD88-NF-κB Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Modulation of endothelial cell proliferation and capillary network formation by the ox-LDL component: 1-palmitoyl-2-archidonoyl-sn-glycero-3-phosphocholine (ox-PAPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNF-α-induced up-regulation of pro-inflammatory cytokines is reduced by phosphatidylcholine in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

- 7. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain [mdpi.com]

1-Palmitoyl-sn-glycero-3-phosphocholine: A Bioactive Lipid Mediator in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a prominent species of lysophosphatidylcholine (B164491), has emerged as a critical bioactive lipid mediator with multifaceted roles in a wide array of physiological and pathological processes. Generated from the hydrolysis of phosphatidylcholine, LPC 16:0 exerts its effects by modulating cellular signaling pathways, primarily through G protein-coupled receptors and ion channels. Its involvement has been implicated in atherosclerosis, chronic pain, inflammation, endothelial dysfunction, and cancer, making it a subject of intense research for its potential as both a disease biomarker and a therapeutic target. This technical guide provides a comprehensive overview of the core biology of LPC 16:0, including its metabolism, signaling mechanisms, and pathophysiological significance. It further details established experimental protocols for its study and presents quantitative data to offer a complete resource for professionals in research and drug development.

Introduction to this compound (LPC 16:0)

Lysophosphatidylcholines (LPCs) are amphipathic molecules consisting of a glycerol (B35011) backbone, a single acyl chain, a phosphate (B84403) group, and a choline (B1196258) headgroup. They are primarily formed by the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2). LPC 16:0, where the acyl chain is the saturated 16-carbon palmitic acid, is one of the most abundant and extensively studied LPC species in biological systems.[1][2] Under physiological conditions, plasma LPC concentrations are maintained within a range of 100–170 µM, but can escalate to millimolar levels in pathological states such as hyperlipidemia.[3] While historically viewed as a simple metabolic intermediate, LPC 16:0 is now recognized as a potent signaling molecule with diverse, often pro-inflammatory, activities.[4][5]

Biosynthesis and Metabolism of LPC 16:0

The metabolic pathway of LPC 16:0 is a dynamic process involving its synthesis from membrane phospholipids (B1166683) and its subsequent conversion to other bioactive lipids or reacylation back into phosphatidylcholine.

-

Synthesis: The primary route for LPC 16:0 production is the hydrolysis of the sn-2 fatty acid from 1-palmitoyl-2-acyl-sn-glycero-3-phosphocholine by phospholipase A2 (PLA2) enzymes.[6]

-

Degradation and Conversion: LPC 16:0 can be further metabolized through two main pathways:

-

Conversion to Lysophosphatidic Acid (LPA): The enzyme autotaxin (ATX) hydrolyzes the choline headgroup from LPC 16:0 to produce 1-palmitoyl-sn-glycero-3-phosphate, also known as lysophosphatidic acid (LPA 16:0), another potent lipid mediator.[1][7]

-

Reacylation: LPC 16:0 can be reacylated by lysophosphatidylcholine acyltransferases (LPCATs) to reform phosphatidylcholine, thus participating in the Lands' cycle of phospholipid remodeling.

-

Figure 1: Metabolic pathways of LPC 16:0 synthesis and degradation.

Signaling Mechanisms of LPC 16:0

LPC 16:0 exerts its biological effects by engaging with several cell surface receptors and ion channels, triggering a cascade of intracellular signaling events.

-

G Protein-Coupled Receptors (GPCRs): LPC 16:0 is a known ligand for several GPCRs, most notably G2A (GPR132) and GPR4.[1][8] The affinity for G2A is reported to be significantly higher than for GPR4.[1] Activation of these receptors can lead to various downstream effects, including:

-

RhoA Activation: LPC-mediated GPR4 activation can lead to the activation of the small GTPase RhoA, resulting in actin stress fiber formation and increased endothelial permeability.[8]

-

MAPK/ERK Pathway: Activation of G2A by LPC can stimulate the ERK mitogen-activated protein kinase pathway, which is involved in cell proliferation and inflammation.[1]

-

Calcium Mobilization: LPC can induce an increase in intracellular calcium levels, a key event in neuronal excitability and other cellular activation processes.[1][9]

-

-

Ion Channels: LPC 16:0 can directly modulate the activity of ion channels, a mechanism particularly relevant in the context of pain signaling. It has been shown to be a positive modulator of Acid-Sensing Ion Channel 3 (ASIC3), contributing to chronic joint pain and fibromyalgia-like symptoms.[10][11]

Figure 2: Key signaling pathways activated by LPC 16:0.

Pathophysiological Roles and Quantitative Data

Elevated levels of LPC 16:0 are associated with a variety of disease states. Its pro-inflammatory and signaling activities contribute significantly to pathology in multiple systems.

-

Cardiovascular Disease: LPC 16:0 is a major component of oxidized low-density lipoprotein (ox-LDL) and is considered a key factor in the development of atherosclerosis.[1][12] It promotes endothelial dysfunction by inducing the production of vasoconstricting prostanoids and reactive oxygen species (ROS).[3] Furthermore, it contributes to foam cell formation, a hallmark of atherosclerotic plaques.[13]

-

Chronic Pain: LPC 16:0 is increasingly recognized as a crucial mediator in chronic pain conditions.[1] Elevated levels have been found in the synovial fluid of patients with painful rheumatic diseases and are implicated in osteoarthritis and fibromyalgia.[1][10] It can directly induce persistent pain-like behavior in animal models.[1][11]

-

Inflammation and Immunity: LPC 16:0 exhibits potent pro-inflammatory activity.[4][5] It can enhance the secretion of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α from macrophages and induce the expression of cyclooxygenase-2 (COX-2) in endothelial cells.[4][14]

-

Cancer: The role of LPC 16:0 in cancer is complex and appears to be context-dependent. Several studies have reported significantly decreased levels of LPC 16:0 in various cancers, including prostate, ovarian, and pancreatic cancer, suggesting it may serve as a potential biomarker.[15][16][17] In prostate cancer, reduced expression of a hydroxylated form of LPC 16:0 was found to be an independent predictor of biochemical recurrence.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for LPC 16:0 from various studies.

Table 1: Concentrations of LPC 16:0 in Biological Samples

| Biological Matrix | Condition | Concentration / Change | Reference(s) |

| Human Plasma | Physiological | ~100 - 170 µM (Total LPC) | [3] |

| Human Plasma | Hyperlipidemia | Elevated up to 1 mM (Total LPC) | [3] |

| Mouse Plasma | Control (High-Fat Diet) | 192.45 ± 12.85 µM | [19] |

| Mouse Plasma | Bezafibrate Treatment | 437.16 ± 29.63 µM | [19] |

| Human Synovial Fluid | Osteoarthritis Patients | Significantly elevated vs. controls | [10] |

| Human Serum | Fibromyalgia Patients | Upregulated vs. controls | [1][11] |

| Human Serum | Ovarian Cancer | Decreased vs. controls | [17] |

| Human Serum/Tissue | Laryngeal Cancer | Significantly decreased vs. controls | [20] |

| Human BALF | Moderate Asthma | Significantly elevated vs. controls | [6] |

| ApoE-/- Mouse Plasma | Atherosclerosis Model | Significantly elevated vs. wild-type | [12] |

Table 2: Effective Concentrations of LPC 16:0 in In Vitro Experiments

| Cell Type / System | Effect | Effective Concentration | Reference(s) |

| Mouse Aortic Rings | Attenuation of ACh-induced relaxation | EC50: 214 nM | [3] |

| Human Treg Cells | Increased TGF-β1 production | 10 µM | [4] |

| Human M1 Macrophages | Enhanced secretion of IL-6, IL-1β, TNF-α | 0.3 - 1 µM | [4] |

| Human Aortic ECs | Induction of mitochondrial ROS | 10 µM | [21] |

| Human Umbilical Vein ECs | Down-regulation of p-ERK1/2 and eNOS | 125 µM | [4] |

| EA.hy926 Endothelial Cells | Upregulation of COX-2 mRNA | 200 µM | [14] |

Methodologies for Studying LPC 16:0

The analysis of LPC 16:0 requires sensitive and specific analytical techniques, coupled with robust sample preparation methods.

Experimental Protocol: Extraction and Quantification of LPC 16:0 from Plasma by LC-MS/MS

This protocol provides a generalized workflow for the analysis of LPC 16:0.

-

Sample Preparation and Lipid Extraction:

-

Thaw plasma samples on ice. To prevent enzymatic generation of LPCs during sample handling, it is crucial to keep samples cold and process them quickly.[22]

-

To 50 µL of plasma, add a known amount of an internal standard (e.g., LPC 13:0 or LPC 17:1) to correct for extraction efficiency and matrix effects.[22][23]

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add 1 mL of a chloroform/methanol (2:1, v/v) mixture to the plasma sample.

-

Vortex vigorously for 2 minutes, then centrifuge at ~2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 3:1 with 10 mM ammonium (B1175870) acetate).[22]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column for separation. A typical mobile phase system consists of a gradient of water and acetonitrile/isopropanol, both containing a modifier like ammonium acetate (B1210297) or formic acid.

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., a QTRAP or Q-TOF) operating in positive electrospray ionization (ESI) mode.[23]

-

Detection: For high specificity and sensitivity, use Multiple Reaction Monitoring (MRM) or a precursor ion scan. LPCs characteristically produce a prominent fragment ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup.[19][22] The precursor ion for LPC 16:0 ([M+H]+) is m/z 496.3.

-

MRM Transition: m/z 496.3 → 184.0

-

Precursor Ion Scan: Scan for all parent ions that fragment to produce m/z 184.

-

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of an authentic LPC 16:0 standard.[24]

-

Calculate the concentration of LPC 16:0 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3: Experimental workflow for LPC 16:0 quantification.

Conclusion: A Key Mediator and Therapeutic Target

This compound is far more than a simple structural lipid; it is a potent signaling molecule at the crossroads of multiple pathological processes. Its well-documented roles in promoting inflammation, endothelial dysfunction, and chronic pain highlight its significance in disease. The association of its altered levels with conditions ranging from atherosclerosis to cancer underscores its potential as a valuable biomarker. As our understanding of the receptors and pathways it modulates continues to grow, LPC 16:0 and its metabolic enzymes represent promising targets for the development of novel therapeutic strategies aimed at mitigating a host of inflammatory and chronic diseases. Further research into the precise mechanisms governing its diverse functions will be critical for translating these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Bioactive lysophosphatidylcholine 16:0 and 18:0 are elevated in lungs of asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic acid is associated with neuropathic pain intensity in humans: An exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The Action Mode of Lysophosphatidylcholine in Human Monocytes [jstage.jst.go.jp]

- 10. Lysophosphatidylcholine 16:0 mediates chronic joint pain associated to rheumatic diseases through acid-sensing ion channel 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ard.bmj.com [ard.bmj.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Acyl chain-dependent effect of lysophosphatidylcholine on cyclooxygenase (COX)-2 expression in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High level of phosphatidylcholines/lysophosphatidylcholine ratio in urine is associated with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Decreased expression of lysophosphatidylcholine (16:0/OH) in high resolution imaging mass spectrometry independently predicts biochemical recurrence after surgical treatment for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Lipidomics Identified Lyso-Phosphatidylcholine and Phosphatidylethanolamine as Potential Biomarkers for Diagnosis of Laryngeal Cancer [frontiersin.org]

- 21. ahajournals.org [ahajournals.org]

- 22. ovid.com [ovid.com]

- 23. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

Endogenous Sources of 1-Palmitoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous sources of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a key lysophospholipid involved in a multitude of physiological and pathological processes. This document details the metabolic pathways of its formation, its concentrations in various biological matrices, methodologies for its quantification, and its role in cellular signaling.

Introduction to this compound (LPC 16:0)

This compound, a species of lysophosphatidylcholine (B164491), is a glycerophospholipid characterized by a palmitic acid moiety at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position of the glycerol (B35011) backbone. It is an important signaling molecule and a metabolic intermediate. LPC 16:0 is a major component of oxidized low-density lipoprotein (oxLDL) and has been implicated in the pathophysiology of several inflammatory diseases, including atherosclerosis[1][2].

Endogenous Biosynthesis and Metabolism

The endogenous production of LPC 16:0 is primarily a result of the enzymatic hydrolysis of phosphatidylcholines (PCs) and is intricately linked to phospholipid remodeling and metabolism.

Phospholipase A2 (PLA2) Mediated Hydrolysis (The Lands Cycle)

The principal pathway for the generation of LPC 16:0 is the hydrolysis of the sn-2 acyl chain of phosphatidylcholine by phospholipase A2 (PLA2)[1][3][4][5]. This reaction is a key component of the Lands cycle, a phospholipid remodeling pathway that allows for the modification of fatty acid composition in cellular membranes[6][7][8]. The resulting LPC 16:0 can be either further metabolized or re-acylated by lysophosphatidylcholine acyltransferases (LPCATs) to form a new PC molecule[6][9].

Lecithin-Cholesterol Acyltransferase (LCAT) Pathway

In blood plasma, a significant amount of LPC 16:0 is generated by the action of lecithin-cholesterol acyltransferase (LCAT)[3][7][10][11]. This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of cholesteryl esters and lysophosphatidylcholine[3][11][12][13].

Other Biosynthetic Routes

Other enzymes that contribute to the endogenous pool of LPC 16:0 include:

-

Phospholipase A1 (PLA1): This enzyme can hydrolyze the sn-1 acyl chain of PC, though this is a less emphasized pathway for LPC 16:0 formation[14][10].

-

Endothelial Lipase (B570770) (EL): This lipase can also generate LPC 16:0 from phosphatidylcholine[7][10][15].

Below is a diagram illustrating the primary metabolic pathways leading to the formation of LPC 16:0.

Quantitative Data of LPC 16:0 in Biological Matrices

The concentration of LPC 16:0 varies significantly across different tissues and biofluids and is often altered in pathological conditions. The following tables summarize reported concentrations in human and animal models.

Table 1: Concentration of LPC 16:0 in Human Biofluids

| Biological Fluid | Condition | Concentration (µM) | Reference(s) |

| Plasma/Serum | Healthy Adults | ~200 - 300 (Total LPC) | [8] |

| Neonates (Day 0-1) | Significantly lower than adults | [12][16] | |

| Neonates (Day 4-8) | Higher than Day 0-1 neonates | [12] | |

| COVID-19 Sepsis | Higher than other sepsis etiologies | [17] | |

| Liver Cirrhosis (HCV) | Lower with increasing liver injury | [18] | |

| Bronchoalveolar Lavage Fluid (BALF) | Healthy Non-smokers | ~0.36 - 0.5 (converted from ng/mL) | [4] |

| Mild Asthmatics | No significant change from healthy | [1][19] | |

| Moderate Asthmatics | ~0.6 - 0.9 (converted from ng/mL) | [1][19] | |

| Synovial Fluid | Healthy Controls | ~16.3 | [5] |

| Osteoarthritis | ~35.2 (correlates with pain) | [5] | |

| Various Rheumatic Diseases | ~93.6 (Total LPC) | [5] |

Table 2: Concentration/Levels of LPC 16:0 in Tissues

| Tissue | Species | Condition | Observation | Reference(s) |

| Liver | Mouse (ob/ob) | Obesity | Significant accumulation | [7] |

| Rat | Traumatic Brain Injury (TBI) | Levels impacted by TBI and fructose (B13574) diet | [20] | |

| Brain (Hippocampus) | Rat | TBI | Increased levels, associated with memory dysfunction | [20][21] |

| Cancer Tissue | Human | Head and Neck Squamous Cell Carcinoma | Depleted compared to healthy stroma | [17] |

| Human | Prostate Cancer | Lower in cancerous tissue than benign tissue | [14] |

Experimental Protocols for Quantification

The accurate quantification of LPC 16:0 is crucial for research and clinical applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and robust method.

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the biological matrix.

-

Liquid-Liquid Extraction (LLE):

-

Bligh & Dyer Method: A classic method using a chloroform:methanol (B129727):water solvent system. While effective, it uses toxic chlorinated solvents[10][17].

-

Methyl tert-butyl ether (MTBE) Method: A safer alternative to the Bligh & Dyer method, using MTBE, methanol, and water for biphasic extraction[22].

-

Methanol Precipitation: A simple and rapid method where a large volume of cold methanol is added to a small volume of plasma or serum to precipitate proteins and extract lipids. This method is suitable for high-throughput analysis[23].

-

-

Solid-Phase Extraction (SPE): SPE can be used for the enrichment of lysophospholipids from complex samples. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent[16][19].

HPLC-MS/MS Analysis

-

Chromatography:

-

Column: Reversed-phase columns, such as C8 or C18, are typically used for the separation of lipid species[3][14].

-

Mobile Phase: A gradient of aqueous and organic solvents is employed. For example, a mixture of acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) acetate (B1210297) is common[14][17].

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) or precursor ion scanning. For all phosphatidylcholine-containing lipids, including LPCs, a characteristic fragment ion at m/z 184 (corresponding to the phosphocholine headgroup) is produced upon collision-induced dissociation. Therefore, a precursor ion scan for m/z 184 is a highly specific method for detecting LPCs[17][20][24]. The MRM transition for LPC 16:0 is typically m/z 496.3 → 184.1.

-

Internal Standards: For accurate quantification, stable isotope-labeled internal standards (e.g., d31-16:0-LPC) or odd-chain LPCs (e.g., LPC 17:0 or LPC 19:0) are added to the sample before extraction[3][20][25].

-

The following diagram outlines a general experimental workflow for the quantification of LPC 16:0.

Signaling Pathways of LPC 16:0

LPC 16:0 is not merely a metabolic intermediate but also a potent signaling molecule that exerts its effects through various cell surface receptors and downstream pathways, often promoting inflammation.

G-Protein Coupled Receptors (GPCRs)

LPC 16:0 has been identified as a ligand for several GPCRs, including G2A, GPR55, GPR119, GPR40, and GPR4[2][4][5][12]. Activation of these receptors can lead to diverse downstream effects:

-

G2A: Activation by LPC can lead to intracellular calcium mobilization, ERK MAPK activation, and modulation of T-lymphocyte migration, implicating it in inflammatory and autoimmune responses[2].

-

GPR55: LPC 16:0 can elicit intracellular calcium mobilization in a GPR55-dependent manner[1].

-

GPR119 and GPR40: Binding of LPCs to these receptors can induce intracellular calcium mobilization and increase glucose-stimulated insulin (B600854) secretion[4][12].

Toll-Like Receptors (TLRs)

LPC 16:0 can directly activate Toll-like receptor 4 (TLR4) and TLR2, key receptors of the innate immune system. This activation can trigger pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines like IL-6 and TNF-α[4][26].

Mitogen-Activated Protein Kinase (MAPK) Pathway

LPC 16:0 is a known activator of the MAPK signaling pathway, including p38 MAPK and ERK[15][26][27]. This activation is often linked to its pro-inflammatory effects, such as the induction of cyclooxygenase-2 (COX-2) expression in endothelial cells[15].

The diagram below illustrates the key signaling pathways activated by LPC 16:0.

References

- 1. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for LysoPC(16:0/0:0) (HMDB0010382) [hmdb.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An imbalanced ratio between PC(16:0/16:0) and LPC(16:0) revealed by lipidomics supports the role of the Lands cycle in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. e-century.us [e-century.us]

- 10. Single-step, chloroform-free extraction of lysophosphatidylcholine from plasma for cancer biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Human Metabolome Database: Showing metabocard for LysoPC(P-16:0/0:0) (HMDB0010407) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. The dynamic inflammatory profile of pregnancy can be monitored using a novel lipid-based mass spectrometry technique - Molecular Omics (RSC Publishing) DOI:10.1039/D2MO00294A [pubs.rsc.org]

- 22. lcms.cz [lcms.cz]

- 23. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ovid.com [ovid.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Lysophosphatidylcholine enhances NGF-induced MAPK and Akt signals through the extracellular domain of TrkA in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Palmitoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (B164491) (LPC) family, is a bioactive lipid molecule essential to various biological processes.[1] As a major component of oxidized low-density lipoprotein (oxLDL), it is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and key signaling pathways associated with this compound.

Physical and Chemical Properties

This compound is a white solid at room temperature.[2] It is a hygroscopic substance and should be stored under desiccating conditions at -20°C for long-term stability.[3] The stability of the compound is critical, as acyl migration can occur, leading to the formation of the 2-palmitoyl isomer.[5][6]

Table 1: Physical and Chemical Data for this compound

| Property | Value | References |

| IUPAC Name | [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [7] |

| Synonyms | 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-α-Palmitoyl lysophosphatidylcholine, 16:0 Lyso PC | |

| CAS Number | 17364-16-8 | |

| Molecular Formula | C24H50NO7P | [7] |

| Molecular Weight | 495.63 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | Not clearly defined due to isomeric transitions | |

| Purity | ≥99% (synthetic) | |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and chemo-enzymatic methods. A common chemical synthesis strategy involves the regioselective acylation of a protected glycerol (B35011) backbone followed by the introduction of the phosphocholine (B91661) headgroup and subsequent deprotection steps. Chemo-enzymatic methods often utilize phospholipase A2 to selectively hydrolyze the sn-2 acyl chain from a diacyl phosphatidylcholine precursor.[8][9]

A general chemical synthesis approach is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of 1-Palmitoyl-sn-glycero-3-phosphocholine in Shaping Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a lysophospholipid generated from the hydrolysis of phosphatidylcholine, is a critical modulator of cell membrane dynamics and signaling.[1][2] Its amphipathic nature, with a single acyl chain, imparts unique biophysical properties that significantly influence membrane fluidity, permeability, and curvature. This technical guide provides an in-depth exploration of the multifaceted roles of LPC 16:0 in membrane biology, offering a comprehensive resource for researchers in cellular biology and professionals in drug development. We delve into its effects on membrane properties, its involvement in cellular signaling, and its applications in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this crucial lipid molecule.

Introduction: The Significance of a Single Chain

Lysophospholipids, including this compound, are key intermediates in lipid metabolism.[1] Unlike their diacyl counterparts, the conical shape of lysophospholipids introduces localized disruptions in the lipid bilayer, leading to profound changes in membrane architecture and function. LPC 16:0, with its saturated 16-carbon acyl chain, is one of the most common lysophospholipids in biological membranes and plays a vital role in a myriad of cellular processes.[3] This guide will elucidate the mechanisms by which this seemingly simple molecule exerts its powerful influence on the complex environment of the cell membrane.

Physicochemical Properties of this compound

The behavior of LPC 16:0 in aqueous environments is dictated by its molecular structure. Its single palmitoyl (B13399708) chain and polar phosphocholine (B91661) headgroup give it detergent-like properties, leading to the formation of micelles above a certain concentration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 495.6 g/mol | [4] |

| Critical Micelle Concentration (CMC) | 0.082 mM (for stearoyl, 18:0) to 0.540 mM (for palmitoyl, 16:0) in water at 25°C | [5] |

| Molecular Shape | Inverted cone (positive curvature) | [6] |

Impact on Membrane Dynamics and Properties

The incorporation of LPC 16:0 into a lipid bilayer significantly alters its physical and chemical characteristics. These alterations are fundamental to its physiological and pathological roles.

Membrane Fluidity and Permeability

LPC 16:0 is known to increase membrane fluidity and permeability.[7][8] The presence of this cone-shaped lipid disrupts the ordered packing of cylindrical diacyl phospholipids, creating transient pores and increasing the mobility of neighboring lipid molecules.

Table 2: Effects of this compound on Membrane Properties

| Parameter | Effect of LPC 16:0 | Concentration Dependence | Reference |

| Membrane Permeability (K+) | Increases | As low as 1 mol% in gel-state DPPC bilayers | [9] |

| Membrane Fluidity | Increases | Concentration-dependent | [7][10] |

| Bilayer Stability | Decreases (can induce micellization at high concentrations) | >30 mol% in liquid crystalline DPPC bilayers | [9] |

| Transbilayer Movement (Flip-Flop) | Rapid | Half-time of translocation into the inner leaflet of erythrocytes is gradual | [11] |

Membrane Curvature, Fusion, and Fission

The "inverted cone" shape of LPC 16:0 promotes positive membrane curvature, a geometric feature essential for membrane budding and fission events.[6] Conversely, it can inhibit processes that require negative curvature, such as membrane fusion.[12][13] Lysophosphatidylcholine (B164491) has been shown to reversibly arrest exocytosis and viral fusion at a stage between the initial trigger and the final membrane merger.[14]

Role in Cellular Signaling

LPC 16:0 is not merely a structural component of membranes; it is also a potent signaling molecule that influences a variety of cellular pathways.

Modulation of Ion Channels and Receptors

LPC can modulate the function of various membrane proteins, including ion channels. For instance, it has been shown to activate cardiac ryanodine (B192298) receptor channels, suggesting a role in calcium mobilization in cardiomyocytes.[15] This activation is thought to occur through incorporation into the bilayer, altering the membrane's mechanical properties rather than direct binding to the channel protein.[15]

Inflammatory and Atherogenic Signaling

LPC is a major component of oxidized low-density lipoprotein (ox-LDL) and is implicated in the pathogenesis of atherosclerosis.[16] It can induce the expression of C-type natriuretic peptide (CNP) in vascular smooth muscle cells through a mechanism involving membrane distortion, calcium influx, and subsequent activation of protein kinase C (PKC) and tyrosine kinase signaling.[17] Furthermore, LPC can increase the production of reactive oxygen species (ROS) in endothelial cells.[2]

References

- 1. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The influence of cationic lipoid - 1-palmitoyl-2-oleoyl-sn-glycero-3-ethylphosphocholine - on model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative studies on translocation and metabolic conversion of lysophosphatidylcholine incorporated into the membrane of intact human erythrocytes from the medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Lysophosphatidylcholine reversibly arrests exocytosis and viral fusion at a stage between triggering and membrane merger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell membrane-derived lysophosphatidylcholine activates cardiac ryanodine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perturbation by lysophosphatidylcholine of membrane permeability in cultured vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysophosphatidylcholine increases C-type natriuretic peptide expression in human vascular smooth muscle cells via membrane distortion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of 1-Palmitoyl-sn-glycero-3-phosphocholine in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent lysophospholipid in human plasma, playing a critical role in a multitude of physiological and pathological processes. While its presence has been known for decades as an intermediate in phospholipid metabolism, recent advancements in analytical techniques have illuminated its significance as a bioactive lipid mediator. This technical guide provides an in-depth overview of the discovery, quantification, and signaling pathways of LPC 16:0 in human plasma, tailored for researchers, scientists, and professionals in drug development. We present a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways to serve as a comprehensive resource for investigating the role of LPC 16:0 in health and disease.

Introduction: The Emergence of a Bioactive Lipid

Lysophosphatidylcholines (LPCs) are derived from the hydrolysis of phosphatidylcholines by phospholipase A2, a process that removes a fatty acid from the glycerol (B35011) backbone.[1] For many years, LPCs were primarily regarded as metabolic intermediates in the remodeling of cell membranes. However, a growing body of evidence has established that specific LPC species, such as this compound (LPC 16:0), are not merely byproducts but potent signaling molecules involved in a diverse range of biological functions.

LPC 16:0 is one of the most abundant LPC species in human plasma, with concentrations reaching up to 200 µM.[2][3][4] Its amphiphilic nature allows it to interact with both the lipid and aqueous environments of the plasma, facilitating its role as a signaling molecule. It is now recognized that LPC 16:0 plays a significant part in inflammation, immune responses, cardiovascular diseases, and neurological disorders.[5][6][7] This guide delves into the technical aspects of studying this important molecule.

Quantitative Analysis of LPC 16:0 in Human Plasma

The concentration of LPC 16:0 in human plasma can vary depending on the physiological or pathological state of an individual. Accurate quantification is therefore crucial for understanding its role in different conditions. The following tables summarize reported concentrations of LPC 16:0 in healthy individuals and in various disease states.

Table 1: Plasma Concentration of this compound (LPC 16:0) in Healthy Individuals

| Subject Population | Mean Concentration (µM) | Method of Analysis | Reference |

| Healthy Adults | ~200 - 300 (Total LPC) | Not specified | [5] |

| Healthy Men and Women | 146 ± 37 | LC-MS/MS | [8] |

| Healthy Donors | Not specified (baseline) | LC-MS/MS | [3] |

| Healthy Adolescents | Not specified (major contributor) | LC-ESI-MS | [9] |

Table 2: Plasma Concentration of this compound (LPC 16:0) in Disease States

| Disease State | Subject Population | LPC 16:0 Concentration Change | Method of Analysis | Reference |

| Cardiovascular Disease | Incident CVD cases | Decreased risk with higher levels | Shotgun lipidomics | [10] |

| Cardiovascular Disease | Patients with angiographically significant stenosis | Not specified (isomers quantified) | LC-MS/MS | [11] |

| Inflammatory Conditions | Sepsis | Reduced levels compared to healthy donors | LC-MS/MS | [3][4] |

| Inflammatory Conditions | COVID-19 Sepsis | Higher levels than in other sepsis causes | LC-MS/MS | [4] |

| Metabolic Syndrome | Obese subjects | Significantly decreased | LC-MS/MS | [8] |

| Metabolic Syndrome | Subjects with MetS | Increased | LC-MS | [6] |

| Neurological Disorders | Ischemic Stroke (rats) | Strong correlation with sensorimotor dysfunction | Not specified | [7][12] |

| Neurological Disorders | Parkinson's Disease | Elevated levels associated with severity | Lipidomics | [13] |

| Liver Disease | Acute Liver Failure | Reduced levels | Targeted metabolomics | [14] |

| Liver Disease | Liver Cirrhosis | Reduced levels | LC-MS/MS | [3] |

Experimental Protocols for LPC 16:0 Analysis

The accurate measurement of LPC 16:0 in plasma requires robust and validated experimental procedures. This section outlines a typical workflow, from sample collection to final quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique.

Plasma Sample Collection and Handling

Proper sample handling is critical to prevent the artificial generation or degradation of LPCs.

-

Anticoagulant: Use EDTA-containing tubes for blood collection.

-

Processing: Centrifuge blood samples promptly at a low temperature (e.g., 4°C) to separate plasma.

-

Storage: Store plasma samples at -80°C until analysis to ensure stability. Repeated freeze-thaw cycles should be avoided as they can alter LPC concentrations.[15]

Lipid Extraction from Plasma

Several methods are available for extracting lipids from plasma. The Bligh and Dyer method is a classic and effective technique.

Protocol: Bligh and Dyer Lipid Extraction

This protocol is adapted from the original method for a 1 mL plasma sample.[16][17]

-

Initial Mixture: To 1 mL of plasma in a glass tube, add 3.75 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture.

-

Homogenization: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein denaturation.

-

Phase Separation - Step 1: Add 1.25 mL of chloroform and vortex for 1 minute.

-

Phase Separation - Step 2: Add 1.25 mL of water and vortex for another minute.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in a two-phase system with a protein disk at the interface.

-

Collection of Lipid Phase: Carefully aspirate the lower (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase.

-

Drying: Evaporate the collected chloroform phase to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and chloroform.

LC-MS/MS Quantification

A typical LC-MS/MS method for LPC 16:0 quantification involves the following:

-

Chromatography: Reverse-phase liquid chromatography is commonly used to separate different lipid species. A C8 or C18 column can be employed.[18]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for detecting LPCs.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Precursor Ion: The protonated molecule of LPC 16:0 ([M+H]⁺) at m/z 496.3 is selected.

-

Product Ion: The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1 is monitored.[15]

-

-

Quantification: Stable isotope-labeled internal standards, such as LPC 16:0-d3, are added to the plasma sample before extraction to correct for matrix effects and variations in extraction efficiency and instrument response. A calibration curve is generated using known concentrations of a certified LPC 16:0 standard.

Key Signaling Pathways of LPC 16:0

LPC 16:0 exerts its biological effects by interacting with several cell surface receptors and modulating various intracellular signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

LPCs, including LPC 16:0, can activate several G-protein coupled receptors (GPCRs), such as GPR4, GPR55, and GPR119.[11][17] This interaction can lead to the activation of downstream signaling pathways, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn regulate a wide array of cellular processes.[17]

Toll-Like Receptor (TLR) Signaling

LPC 16:0 can act as a ligand for Toll-like receptors (TLRs), particularly TLR2 and TLR4.[2][19] This interaction is significant in the context of inflammation and the innate immune response. The binding of LPC 16:0 to TLRs can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

Acid-Sensing Ion Channel 3 (ASIC3) Signaling

A more recently discovered pathway involves the direct activation of Acid-Sensing Ion Channel 3 (ASIC3) by LPC 16:0.[5] This interaction is particularly relevant in the context of pain perception, as ASIC3 is a key player in nociception. The binding of LPC 16:0 to ASIC3 can lead to channel opening, cation influx, and neuronal depolarization, contributing to pain signaling.

Conclusion and Future Directions

This compound has transitioned from being considered a simple metabolite to a key bioactive lipid with profound implications for human health and disease. This guide has provided a comprehensive overview of the current knowledge regarding its presence in human plasma, methods for its quantification, and its major signaling pathways. For researchers, scientists, and drug development professionals, understanding the multifaceted role of LPC 16:0 is essential for identifying new diagnostic biomarkers and therapeutic targets.

Future research should continue to explore the intricate details of LPC 16:0 signaling in various cellular contexts. The development of more specific inhibitors and modulators of its receptors will be crucial for dissecting its precise functions and for the potential development of novel therapeutics for a range of inflammatory, cardiovascular, and neurological disorders. The standardized and accurate quantification of LPC 16:0 in large clinical cohorts will further solidify its role as a valuable biomarker.

References

- 1. Lysophosphatidylcholine(18:0) — Early Detection Research Network [edrn.nci.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Frontiers | Phospholipases and Reactive Oxygen Species Derived Lipid Biomarkers in Healthy and Diseased Humans and Animals – A Focus on Lysophosphatidylcholine [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Lysophosphatidylcholine as a Biomarker in Ischemic Stroke: The Plasma–Brain Disjunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. Plasma Lipid Composition and Risk of Developing Cardiovascular Disease | PLOS One [journals.plos.org]

- 11. Liquid chromatography-tandem mass spectrometry determination of human plasma 1-palmitoyl-2-hydroperoxyoctadecadienoyl-phosphatidylcholine isomers via promotion of sodium adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 15. ovid.com [ovid.com]

- 16. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Liposome Preparation using 1-Palmitoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (1-P-GPC), a lysophospholipid, is a critical component in the formulation of advanced liposomal drug delivery systems. Its single acyl chain structure imparts unique physicochemical properties to lipid bilayers, influencing membrane fluidity, permeability, and stability. These characteristics can be harnessed to create liposomes with tailored drug release profiles and enhanced therapeutic efficacy. This document provides detailed application notes and experimental protocols for the preparation and characterization of liposomes incorporating 1-P-GPC.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₀NO₇P | [1] |

| Molecular Weight | 495.63 g/mol | [1] |

| Physical State | White to off-white powder | |

| Solubility | Soluble in chloroform (B151607) and methanol | |

| Critical Micelle Concentration (CMC) | Varies depending on conditions |

Applications in Liposome (B1194612) Formulation

The inclusion of 1-P-GPC in liposome formulations can significantly impact their performance as drug delivery vehicles:

-

Enhanced Drug Release: The conical shape of 1-P-GPC molecules disrupts the tight packing of bilayer-forming phospholipids (B1166683) like DSPC or DPPC, creating defects in the membrane. This can lead to increased membrane permeability and facilitate a faster, more controlled release of encapsulated drugs.

-

Thermosensitivity: In combination with other lipids, 1-P-GPC can be used to create thermosensitive liposomes. These formulations are stable at physiological temperature but undergo a phase transition and release their payload at slightly elevated temperatures, such as those found in tumor microenvironments.[2]

-

Modulation of Membrane Fluidity: 1-P-GPC increases the fluidity of the lipid bilayer, which can be advantageous for the encapsulation of certain drugs and for enhancing the interaction of liposomes with cell membranes.

-

Fusogenic Properties: The presence of lysophospholipids can promote the fusion of liposomes with cellular membranes, potentially leading to more efficient intracellular drug delivery.

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized.

Materials:

-

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound (1-P-GPC)

-

Chloroform

-

Methanol

-

Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of DPPC, cholesterol, and 1-P-GPC in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. For a starting formulation, a molar ratio of DPPC:Cholesterol:1-P-GPC of 83:5:12 can be used.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tm) of the lipid mixture (e.g., 45-50°C for DPPC-based formulations). This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer, containing the drug to be encapsulated if it is hydrophilic, to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.

-

Vesicle Formation: Gently rotate the flask to allow the lipid film to hydrate (B1144303) and form MLVs. This process can be aided by gentle agitation.

-

Downsizing (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion as described in Protocols 2 and 3.

Protocol 2: Sonication for Size Reduction

Sonication uses sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).

Materials:

-

MLV suspension from Protocol 1

-

Probe sonicator or bath sonicator

Procedure:

-

Preparation: Place the MLV suspension in a suitable container (e.g., a glass vial).

-

Sonication:

-

Probe Sonication: Immerse the tip of the sonicator probe into the suspension. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Repeat for a total sonication time of 5-10 minutes. The vial should be kept in an ice bath during the process.

-

Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 15-30 minutes, or until the suspension becomes clear.

-

-

Annealing: After sonication, incubate the liposome suspension at a temperature above the lipid Tm for about 30 minutes to anneal any structural defects.

-

Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any larger particles or titanium debris from the probe tip. The supernatant contains the SUV fraction.

Protocol 3: Extrusion for Size Reduction

Extrusion is the preferred method for producing LUVs with a narrow size distribution.

Materials:

-

MLV suspension from Protocol 1

-

Lipid extruder

-

Polycarbonate membranes with desired pore sizes (e.g., 400 nm, 200 nm, 100 nm)

Procedure:

-

Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 400 nm).

-

Hydration: Hydrate the membrane with the hydration buffer.

-

Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane 10-15 times. The temperature of the extruder should be maintained above the Tm of the lipids.

-

Sequential Extrusion: For a more uniform size distribution, repeat the extrusion process sequentially with smaller pore size membranes (e.g., from 400 nm down to 100 nm).

Characterization of Liposomes

Quantitative Data

The following table presents data adapted from a study on thermosensitive liposomes containing 12 mol% of a lysophospholipid (lyso-PPC), which is structurally similar to 1-P-GPC. This data illustrates the characteristics of liposomes incorporating a lysophospholipid.

Table 1: Physicochemical Properties of Liposomes Containing 12 mol% Lyso-PPC [2]

| Formulation (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Stability (Calcein Retention after 24h in 50% Serum) |

| DPPC:DPPE:lyso-PPC (86.5:1.5:12) | 310 | N/A | ~45% |

| DPPC:DPPE:lyso-PPC (85:3:12) | N/A | N/A | >70% |

| DPPC:DPPE:lyso-PPC (82:6:12) | 80 | N/A | ~40% |

N/A: Data not available in the cited source.

Table 2: Expected Effect of Increasing 1-P-GPC Concentration on Liposome Properties (Hypothetical Data)

This table illustrates the generally expected trends when increasing the molar percentage of 1-P-GPC in a formulation, based on the known effects of lysolipids on membrane properties. Actual values will depend on the specific lipid composition and preparation method.

| Mol% 1-P-GPC | Expected Mean Diameter (nm) | Expected PDI | Expected Encapsulation Efficiency (%) | Expected Drug Leakage Rate |

| 0 | ~120 | < 0.1 | High | Low |

| 5 | ~110 | < 0.15 | Moderately High | Moderate |

| 10 | ~100 | < 0.2 | Moderate | Moderately High |

| 15 | ~90 | > 0.2 | Lower | High |

| 20 | Unstable vesicles or micelles | N/A | Very Low | Very High |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Liposome Preparation by Thin-Film Hydration and Extrusion

Signaling Pathway: Role of Lysophosphatidylcholine in LPA Signaling

Lysophosphatidylcholines, such as 1-P-GPC, are precursors to the signaling lipid lysophosphatidic acid (LPA). The enzyme autotaxin converts LPC to LPA, which then activates G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades involved in processes like inflammation and cell proliferation.

References

Application Notes and Protocols: 1-Palmitoyl-sn-glycero-3-phosphocholine as a Substrate for Lysophosphocholine Acyltransferases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Palmitoyl-sn-glycero-3-phosphocholine (Palmitoyl-LPC) as a substrate for the family of lysophosphatidylcholine (B164491) acyltransferases (LPCATs). This document includes detailed experimental protocols and quantitative data to facilitate research into phospholipid metabolism, cellular signaling, and drug discovery targeting these enzymes.

Introduction

This compound is a naturally occurring lysophospholipid that plays a crucial role as an intermediate in the remodeling of phosphatidylcholines (PCs), a major class of phospholipids (B1166683) in eukaryotic cell membranes. This remodeling process, known as the Lands cycle, is critical for maintaining membrane homeostasis, and influencing membrane fluidity and the composition of lipid second messengers. Lysophosphocholine acyltransferases (LPCATs) are a family of enzymes that catalyze the reacylation of lysophosphatidylcholines, such as Palmitoyl-LPC, with acyl-CoAs to form phosphatidylcholines. Different LPCAT isoforms exhibit distinct substrate specificities and tissue distribution, highlighting their specialized roles in various physiological and pathological processes.

Signaling Pathway: The Lands Cycle

The acylation of this compound by LPCATs is a key step in the Lands cycle, a major pathway for phospholipid remodeling. This cycle allows for the modification of fatty acid chains on phospholipids after their initial synthesis, leading to a diverse range of phosphatidylcholine species with specific biological functions.

Caption: The Lands Cycle for phospholipid remodeling.

Quantitative Data

| Enzyme Isoform | Substrate (Acyl Acceptor) | Acyl Donor | Km (µM) | Vmax (pmol/min/mg) | kcat (s⁻¹) | Source |

| Human LPCAT1 | This compound | Palmitoyl-CoA | 15.2 ± 2.1 | 1.8 ± 0.1 x 10³ | N/A | [1] |

| Human LPCAT1 | This compound | Oleoyl-CoA | 13.8 ± 1.5 | 3.5 ± 0.2 x 10³ | N/A | [1] |

| Human LPCAT1 | This compound | Arachidonoyl-CoA | 10.5 ± 1.1 | 5.4 ± 0.3 x 10³ | N/A | [1] |

| Human LPCAT3 | NBD-lyso-PC | Arachidonoyl-CoA | 266.84 ± 3.65 | 39.76 ± 1.86 | N/A | [2] |

N/A: Not available in the cited literature. Note: The data for LPCAT3 was obtained using a fluorescently labeled substrate (NBD-lyso-PC) and may not directly reflect the kinetics with the natural this compound.

Experimental Protocols

Two primary methods are commonly employed to measure the activity of LPCATs using this compound as a substrate: a radioactivity-based assay with Thin Layer Chromatography (TLC) and a more modern approach using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: Radioactivity-Based LPCAT Assay with TLC Analysis

This protocol is a classic and reliable method for determining LPCAT activity by measuring the incorporation of a radiolabeled acyl group from acyl-CoA into Palmitoyl-LPC to form radiolabeled phosphatidylcholine.

Experimental Workflow

Caption: Workflow for the radioactivity-based LPCAT assay.

Materials:

-

This compound (Palmitoyl-LPC)

-

Radiolabeled acyl-CoA (e.g., [¹⁴C]Palmitoyl-CoA or [³H]Oleoyl-CoA)

-

Enzyme source (e.g., cell lysates, microsomes, or purified LPCAT)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid/water in appropriate ratios)

-

Scintillation counter or phosphorimager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Tris-HCl, pH 7.4

-

50 µM this compound

-

10 µM radiolabeled acyl-CoA (specific activity ~50,000 dpm/nmol)

-

1-10 µg of enzyme source (protein concentration should be optimized)

-

Bring the final volume to 100 µL with assay buffer.

-

-

Enzyme Reaction: Initiate the reaction by adding the enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 300 µL of chloroform/methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly.

-

Add 100 µL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

TLC Separation:

-

Spot the extracted lipids onto a silica (B1680970) TLC plate.

-

Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the phosphatidylcholine from the unreacted lysophosphatidylcholine and acyl-CoA.

-

-

Quantification:

-

Dry the TLC plate.

-

Visualize the radiolabeled spots using autoradiography or a phosphorimager.

-

Scrape the silica gel corresponding to the phosphatidylcholine spot into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled acyl-CoA.

-

Protocol 2: LC-MS/MS-Based LPCAT Assay

This method offers high sensitivity and specificity for the quantification of the non-radiolabeled phosphatidylcholine product. It is particularly useful for detailed lipidomic analysis and for screening potential inhibitors or activators of LPCATs.

Experimental Workflow

Caption: Workflow for the LC-MS/MS-based LPCAT assay.

Materials:

-

This compound (Palmitoyl-LPC)

-

Non-radiolabeled acyl-CoA (e.g., Oleoyl-CoA)

-

Enzyme source (e.g., cell lysates, microsomes, or purified LPCAT)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Internal Standard (e.g., a phosphatidylcholine species not present in the sample, like di-heptadecanoyl-PC)

-

Stop Solution: Chloroform/Methanol (2:1, v/v) containing the internal standard

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in Protocol 1, but using a non-radiolabeled acyl-CoA (e.g., 50 µM Oleoyl-CoA).

-

Enzyme Reaction and Incubation: Follow steps 2 and 3 from Protocol 1.

-

Reaction Termination and Internal Standard Addition: Stop the reaction by adding 300 µL of chloroform/methanol (2:1, v/v) containing a known amount of the internal standard.

-

Lipid Extraction: Perform lipid extraction as described in step 5 of Protocol 1.

-

Sample Preparation for LC-MS/MS:

-

Dry the extracted lipid sample under a stream of nitrogen.

-

Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable gradient on a C18 column.

-

Detect and quantify the product (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for the product would be [M+H]⁺, and a characteristic fragment ion (e.g., the phosphocholine headgroup at m/z 184.07) would be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for the product and the internal standard.

-

Calculate the amount of product formed by comparing its peak area to that of the internal standard, taking into account the response factors.

-

Conclusion

The study of this compound as a substrate for LPCATs is fundamental to understanding lipid metabolism and its role in health and disease. The protocols and data presented here provide a solid foundation for researchers to investigate the activity of these important enzymes, screen for potential therapeutic modulators, and further elucidate the intricacies of the Lands cycle. The provided workflows and quantitative data will aid in the design and execution of experiments in this critical area of research.

References

Quantitative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) is a prominent lysophosphatidylcholine, a class of lipids that act as signaling molecules and are integral components of cell membranes.[1] LPC 16:0 has been implicated in various physiological and pathological processes, including inflammation and atherosclerosis, making its accurate quantification in biological samples crucial for research and drug development.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of LPC 16:0 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Signaling Pathway Involving Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs), including LPC 16:0, can exert their biological effects through various mechanisms, such as activating G protein-coupled receptors (GPCRs), influencing inflammatory pathways, and modulating the activity of other signaling lipids. Their pro-inflammatory activities are of significant interest in the study of cardiovascular diseases.[2][3]

References

Protocol for the Solubilization of 1-Palmitoyl-sn-glycero-3-phosphocholine for Experimental Applications

Application Note

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) is a lysophospholipid that plays a significant role in a variety of biological processes, including cell signaling, membrane dynamics, and inflammation. It is a key component of oxidized low-density lipoprotein and is implicated in the pathogenesis of atherosclerosis. Due to its amphiphilic nature, 16:0 Lyso-PC is utilized in a wide range of research applications, including the formation of liposomes for drug delivery systems, studies of membrane protein function, and as a bioactive molecule in cell culture experiments.[1] Proper solubilization of this lipid is critical to ensure its stability and bioactivity in these experimental systems. This document provides detailed protocols for the dissolution of this compound for various research applications.

Audience

This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, cell biology, pharmacology, and pharmaceutical sciences.

Core Applications

The protocols described herein are suitable for preparing this compound solutions for a variety of applications, including:

-

Cell Culture Experiments: Investigating the effects of 16:0 Lyso-PC on cellular processes such as inflammation, apoptosis, and signal transduction.

-

Liposome Preparation: Incorporating 16:0 Lyso-PC into lipid bilayers to study membrane properties or for the development of drug delivery vehicles.

-

Enzymatic Assays: Using 16:0 Lyso-PC as a substrate for enzymes such as lysophospholipases and acyltransferases.

-

Biophysical Studies: Examining the physical properties of lipid monolayers and bilayers containing 16:0 Lyso-PC.

Data Presentation

Solubility of this compound

The solubility of this compound can vary depending on the solvent and the physical conditions. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Concentration | Observations |

| PBS (pH 7.2) | 50 mg/mL | Clear solution; requires sonication to fully dissolve.[2] |

| Water | 25 mg/mL | |

| Ethanol | 2 mg/mL | |

| Chloroform (B151607):Methanol (1:1 v/v) | Soluble | |

| DMSO | Insoluble |

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of this compound solutions.

| Storage Condition | Duration | Notes |

| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for short-term storage. |

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution for Cell Culture

This protocol describes the preparation of a stock solution of this compound in a physiologically compatible buffer, such as PBS, for direct addition to cell culture media.

Materials:

-

This compound (powder)

-

Phosphate-Buffered Saline (PBS), pH 7.2, sterile

-

Sterile glass vial with a Teflon-lined cap

-

Bath sonicator

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile glass vial.

-

Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Dissolution:

-

Cap the vial tightly.

-

Place the vial in a bath sonicator.

-

Sonicate until the lipid is completely dissolved, which may take several minutes. The solution should become clear. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution but should be used with caution to avoid degradation.

-

-

Sterilization:

-

To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile vial.

-

-

Storage:

-

Aliquot the sterile stock solution into smaller volumes in sterile glass or polypropylene (B1209903) tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol 2: Preparation of a Lipid Film for Liposome Formulation

This protocol details the preparation of a thin lipid film of this compound, which is the first step in creating liposomes. This method can also be used to prepare films of mixed lipids.

Materials:

-

This compound (powder)

-

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v), HPLC grade

-